molecular formula C16H18N2O3S2 B5515292 N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5515292
M. Wt: 350.5 g/mol
InChI Key: XELSNGAOMRJNEG-UHFFFAOYSA-N
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Description

N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that features a combination of several functional groups, including a phenyl group, a piperidine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . The piperidine ring can be introduced through cyclization reactions involving amines and carbonyl compounds . The sulfonyl group is often added via sulfonation reactions using reagents like sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperidine ring and sulfonyl group are crucial for its binding affinity and specificity . The compound may also interact with cellular pathways involved in signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(17-13-7-3-1-4-8-13)15-11-14(12-22-15)23(20,21)18-9-5-2-6-10-18/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELSNGAOMRJNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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